molecular formula C19H15N3O3S2 B2974202 methyl 4-((2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)methyl)benzoate CAS No. 941969-07-9

methyl 4-((2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)methyl)benzoate

Cat. No.: B2974202
CAS No.: 941969-07-9
M. Wt: 397.47
InChI Key: VPPKTZUETNZSTM-UHFFFAOYSA-N
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Description

Methyl 4-((2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)methyl)benzoate is a heterocyclic compound featuring a thiazolo[4,5-d]pyridazinone core fused with a thiophene moiety and a methyl benzoate substituent. The thiophen-2-yl group enhances π-π stacking interactions, while the methyl benzoate substituent contributes to solubility and metabolic stability. Its synthesis typically involves condensation reactions between substituted thiazoles and hydrazine derivatives under microwave or conventional heating conditions .

Properties

IUPAC Name

methyl 4-[(2-methyl-4-oxo-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S2/c1-11-20-16-17(27-11)15(14-4-3-9-26-14)21-22(18(16)23)10-12-5-7-13(8-6-12)19(24)25-2/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPPKTZUETNZSTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC3=CC=C(C=C3)C(=O)OC)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-((2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)methyl)benzoate is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₇H₁₈N₄O₃S₂
  • Molecular Weight : 390.5 g/mol
  • CAS Number : 941880-68-8

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its antimicrobial, cytotoxic, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that compounds with thiazolo[4,5-d]pyridazin structures exhibit notable antimicrobial properties. In vitro studies have shown that derivatives of this compound demonstrate activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial Strain Activity
Escherichia coliInhibited
Staphylococcus aureusModerate
Bacillus subtilisStrong

The agar diffusion method was employed to assess susceptibility, revealing that the compound exhibited bacteriostatic effects against several strains .

Cytotoxicity

Cytotoxic assays have been performed to evaluate the potential of this compound in cancer treatment. The results indicated that this compound can induce apoptosis in cancer cell lines.

Cell Line IC50 (µM)
HeLa25.3
MCF730.1
A54928.7

These findings suggest that the compound may serve as a lead for developing new anticancer agents .

Anti-inflammatory Effects

In addition to its antimicrobial and cytotoxic properties, the compound has shown promise in reducing inflammation. Studies have reported that it inhibits the production of pro-inflammatory cytokines in vitro, which could be beneficial for treating inflammatory diseases.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in MDPI evaluated several thiazolo derivatives, including this compound). The results demonstrated significant antibacterial activity against resistant strains of bacteria .
  • Cytotoxicity Assessment : A recent publication assessed the cytotoxic effects of various thiazolo derivatives on cancer cell lines. The study found that the compound induced cell death through oxidative stress mechanisms .
  • Inflammation Model Study : In vivo studies have shown that administration of this compound resulted in reduced inflammatory markers in animal models of arthritis, indicating its potential therapeutic application .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of methyl 4-((2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)methyl)benzoate are best understood through comparison with analogous derivatives. Below is a detailed analysis:

Structural Analogues and Substituent Effects

Compound Name Molecular Formula Substituents Molecular Weight Key Properties/Activities Reference
Target Compound C₁₉H₁₅N₃O₃S₂ - Thiophen-2-yl
- Methyl benzoate
~409.5 Enhanced π-π interactions; potential metabolic stability due to ester group
4-(2,7-Dimethyl-4-oxo-1,3-thiazolo[4,5-d]pyridazin-5-yl)benzenesulfonamide C₁₃H₁₂N₄O₃S₂ - Benzenesulfonamide 352.4 Antibacterial activity; planar thiazolo-pyridazine core with sulfonamide hydrogen bonding
Methyl 4-(2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzoate C₂₅H₂₃N₅O₄S - Pyrrolidin-1-yl
- Acetamido-benzoate
489.5 Improved lipophilicity; potential CNS penetration due to pyrrolidine group
N-(4-Chlorophenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide C₁₈H₁₃ClN₄O₂S₂ - Chlorophenyl
- Acetamide
416.9 Increased electrophilicity; possible cytotoxicity

Key Findings from Comparative Studies

Bioactivity: The sulfonamide derivative (C₁₃H₁₂N₄O₃S₂) exhibits notable antibacterial activity due to hydrogen bonding between the sulfonamide group and bacterial enzymes .

Synthetic Accessibility :

  • Derivatives with electron-withdrawing groups (e.g., sulfonamide) require harsher conditions (e.g., prolonged heating) compared to ester-containing analogues like the target compound, which can be synthesized under milder microwave-assisted protocols .

Crystallographic Behavior: X-ray studies of 4-(2,7-dimethyl-4-oxo-1,3-thiazolo[4,5-d]pyridazin-5-yl)benzenesulfonamide reveal a planar thiazolo-pyridazine core and dimeric hydrogen-bonded networks, critical for crystal packing .

Pharmacokinetic Profiles :

  • The pyrrolidine-containing analogue (C₂₅H₂₃N₅O₄S) demonstrates higher lipophilicity (calculated logP ~3.2) compared to the target compound (logP ~2.8), suggesting better blood-brain barrier penetration .

Q & A

Q. What is the established synthetic route for methyl 4-((2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)methyl)benzoate?

The compound is synthesized via multi-step heterocyclic condensation. A typical approach involves:

  • Step 1 : Formation of the thiazolo[4,5-d]pyridazinone core by reacting a thiosemicarbazide derivative with chloroacetic acid and sodium acetate in a DMF/acetic acid mixture under reflux (2–4 hours) .
  • Step 2 : Introduction of the thiophen-2-yl group via Suzuki coupling or nucleophilic substitution, depending on precursor availability .
  • Step 3 : Esterification of the benzoate moiety using methanol under acidic conditions to yield the final product . Key intermediates should be purified via recrystallization (DMF/ethanol) or column chromatography.

Q. What spectroscopic methods are critical for characterizing this compound?

  • X-ray crystallography resolves the 3D structure, including bond angles and heterocyclic planarity (e.g., thiazolo[4,5-d]pyridazinone core) .
  • IR spectroscopy identifies functional groups (C=O stretch at ~1700 cm⁻¹ for the ester and oxo groups) .
  • ¹H/¹³C NMR confirms substituent positions (e.g., thiophen-2-yl protons at δ 7.2–7.5 ppm; methyl groups at δ 2.1–2.5 ppm) .
  • Mass spectrometry (HRMS) validates the molecular ion ([M+H]⁺) and fragmentation pattern .

Q. How does the thiophen-2-yl group influence the compound’s reactivity?

The electron-rich thiophene enhances electrophilic substitution at the 5-position, enabling further functionalization (e.g., bromination for cross-coupling reactions) . It also increases π-π stacking interactions in crystal lattices, affecting solubility and solid-state stability .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of the thiazolo[4,5-d]pyridazinone core?

  • Solvent system : Use DMF/acetic acid (1:2 v/v) to balance polarity and acidity, improving cyclization efficiency .
  • Catalyst : Add NaHCO₃ (0.1 eq) to neutralize HCl byproducts, shifting equilibrium toward product formation .
  • Temperature control : Maintain reflux at 110–120°C for 2–3 hours to minimize side reactions (e.g., over-oxidation) .

Q. How to resolve contradictions in spectral data for structural confirmation?

  • Case : Discrepancy in NMR peak assignments for the methylene bridge (–CH₂–).
  • Solution : Perform 2D NMR (HSQC, HMBC) to correlate protons with adjacent carbons and confirm connectivity .
  • Validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes for the proposed structure .

Q. What strategies mitigate steric hindrance during functionalization of the benzoate moiety?

  • Protecting groups : Temporarily block the ester group using tert-butyl or benzyl protection during derivatization .
  • Microwave-assisted synthesis : Accelerate reaction kinetics to overcome steric barriers in SN2 reactions .

Q. What in vitro biological assays are suitable for evaluating this compound’s activity?

  • Antimicrobial : Broth microdilution assay (MIC determination against Gram+/Gram– bacteria) .
  • Antioxidant : DPPH radical scavenging assay (IC₅₀ quantification) .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HepG2) to assess therapeutic index .

Data Contradiction & Mechanistic Analysis

Q. How to interpret conflicting bioactivity results between similar derivatives?

  • Example : A derivative with a 4-methoxyphenyl substituent shows higher antimicrobial activity than the 4-chlorophenyl analog.
  • Analysis :
  • Electron effects : The methoxy group donates electrons, enhancing membrane penetration via increased lipophilicity .
  • Steric factors : Chlorine’s larger van der Waals radius may hinder target binding .
    • Validation : Perform molecular docking to compare binding affinities with bacterial enzyme active sites (e.g., dihydrofolate reductase) .

Q. Why does recrystallization from DMF/ethanol yield polymorphic forms?

  • Cause : Solvent polarity and cooling rate influence hydrogen-bonding networks in the crystal lattice .
  • Resolution : Use single-solvent systems (e.g., methanol) or seed crystals to control polymorphism.

Methodological Recommendations

Q. What computational tools aid in predicting the compound’s physicochemical properties?

  • LogP calculation : Use ChemAxon or Molinspiration to estimate lipophilicity for bioavailability predictions .
  • Molecular dynamics simulations : Analyze solvation behavior and stability in aqueous buffers .

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